molecular formula C6H10N2O2 B051560 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-53-3

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate

Cat. No. B051560
M. Wt: 142.16 g/mol
InChI Key: IXBSTSGUADVGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MDB, is a bicyclic guanidine compound that has gained significant attention in the scientific community due to its unique properties. MDB is a highly reactive molecule that can be used as a catalyst in a variety of chemical reactions.

Mechanism Of Action

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate acts as a base catalyst, and its mechanism of action involves the deprotonation of the substrate. The resulting intermediate reacts with the electrophile to form the desired product. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has a high basicity due to its bicyclic structure, which allows it to efficiently catalyze a variety of reactions.

Biochemical And Physiological Effects

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a promising candidate for use in chemical synthesis.

Advantages And Limitations For Lab Experiments

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages as a catalyst, including its high reactivity, low toxicity, and ease of synthesis. However, it also has some limitations, such as its sensitivity to air and moisture, which can lead to decomposition. Additionally, its high basicity can lead to unwanted side reactions, making it important to carefully control reaction conditions.

Future Directions

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promise as a catalyst in a variety of chemical reactions, and future research will likely focus on its use in more complex reactions. One potential area of research is the development of new synthetic methods for the production of chiral compounds using Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate as a catalyst. Additionally, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate may be used in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand the biochemical and physiological effects of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, as well as its potential for use in drug development.

Synthesis Methods

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate in the presence of a catalyst. Another method involves the reaction of 2-methyl-1,5-diaminopentane with dimethyl carbonate and carbon dioxide under high pressure and temperature. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been used as a catalyst in a variety of chemical reactions, including the synthesis of cyclic carbonates, urethanes, and amides. It has also been used in the synthesis of chiral compounds, such as chiral epoxides and amino alcohols. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has shown promising results in the field of organic synthesis, and its use as a catalyst has led to the development of more efficient and environmentally friendly reactions.

properties

CAS RN

111265-53-3

Product Name

Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate

InChI

InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3

InChI Key

IXBSTSGUADVGCF-UHFFFAOYSA-N

SMILES

COC(=O)C12CCCN1N2

Canonical SMILES

COC(=O)C12CCCN1N2

synonyms

1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1R-(1alpha,5alpha,6alpha)]-

Origin of Product

United States

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